4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- is a heterocyclic compound with a unique structure that combines a thiopyran ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions include the use of stannous chloride dihydrate as a reducing agent, which facilitates the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like stannous chloride.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Stannous chloride dihydrate is a common reducing agent used in the synthesis of this compound.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of the desired thiopyrano-pyridine structure.
Scientific Research Applications
4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing pyrimidines: These compounds share a similar thiopyran structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally related to thiopyrano-pyridines.
Uniqueness
4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- is unique due to its specific fusion of thiopyran and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO3S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-oxo-4a,5,6,7,8,8a-hexahydrothiopyrano[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3S/c11-7-5-2-1-3-10-8(5)14-4-6(7)9(12)13/h4-5,8,10H,1-3H2,(H,12,13) |
InChI Key |
HFRQHMNJFFDWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(NC1)SC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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